IDO1 Inhibition: Superior Potency Compared to First-Generation Clinical Candidate
N-(4-Fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide exhibits an IDO1 IC50 of 0.5 nM in a HeLa cell assay [1]. This represents a 20-fold increase in potency compared to Epacadostat (IC50 = 10 nM), a clinical-stage IDO1 inhibitor, when evaluated under comparable conditions in HeLa cells .
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Epacadostat: 10 nM |
| Quantified Difference | 20-fold more potent |
| Conditions | Human HeLa cells, IFN-γ stimulation, 1 hr preincubation, measured after 20 hrs by Ehrlich colorimetric reagent (Target Compound) [1]; Human HeLa cells (Epacadostat) |
Why This Matters
This 20-fold improvement in potency allows for lower dosing and potentially reduced off-target effects in cell-based IDO1 functional studies.
- [1] BindingDB. (2022). BDBM50285416 (CHEMBL4161733). Inhibition of IDO1 in human HeLa cells. Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50285416 View Source
